molecular formula C19H22N2O7S3 B2691085 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-31-1

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2691085
CAS No.: 898453-31-1
M. Wt: 486.57
InChI Key: DEIJPNRBWXDEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Diazaspiro Scaffolds

The evolution of diazaspiro scaffolds traces back to early efforts in heterocyclic chemistry, where researchers sought to combine nitrogen-containing rings with spirocyclic architectures to enhance molecular rigidity and bioactivity. Initial synthetic approaches relied on intramolecular cyclizations of acetylenic sulfonamides, as demonstrated by Reddy et al. in their acid-mediated annulations of (N-aryl)-alkynyl sulfonamides. These methods enabled the selective formation of benzo-fused or spirocyclic sultams, with yields exceeding 80% under mild conditions.

A pivotal advancement emerged in 2014 with the development of palladium-catalyzed domino reactions, which facilitated the one-step synthesis of diazaspiro[4.5]decane scaffolds from unactivated yne-en-ynes and aryl halides. This methodology formed three carbon–carbon bonds in a single step, achieving high regioselectivity and enabling the incorporation of exocyclic double bonds. Subsequent refinements, such as the use of spirocyclopropanes as 1,3-dipolar synthons, further expanded the structural diversity of these scaffolds.

Significance of the 1-oxa-4,8-diazaspiro[4.5]decane Framework

The 1-oxa-4,8-diazaspiro[4.5]decane framework is distinguished by its combination of oxygen and nitrogen heteroatoms within a spirocyclic system. This architecture imposes conformational constraints that enhance binding affinity to biological targets while improving metabolic stability. For instance, EvitaChem’s 8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane demonstrates how sulfonyl groups at positions 4 and 8 modulate electronic properties, enabling interactions with enzymes and receptors involved in inflammatory and viral pathways.

The spirocyclic core also mitigates planar aromaticity, reducing off-target interactions—a critical advantage in drug design. Recent studies on 3-[N,N-bis(sulfonyl)amino]isoxazolines with spiro-annulated cyclooctane rings underscore this principle, showing nanomolar activity against flaviviruses like West Nile and tick-borne encephalitis viruses. These findings validate the framework’s utility in creating bioactive molecules with high specificity.

Current Research Landscape of Dual-Sulfonyl Spirocyclic Compounds

Dual-sulfonyl spirocyclic compounds have emerged as a focus of synthetic and medicinal chemistry due to their synergistic electronic and steric effects. The compound 8-((2,3-Dihydrobenzo[b]dioxin-6-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exemplifies this trend, combining a benzo[d]dioxinyl sulfonyl group with a thiophen-2-ylsulfonyl moiety. Such structures are synthesized via sequential sulfonylation reactions, often employing sulfonyl chlorides under basic conditions.

Recent work by Saha and Yang has expanded the scope of spirocyclic sulfonamides through (3 + 2)-annulation reactions using spirocyclopropanes and nitroalkenes. These methods yield dispiroheterocycles with multiple stereocenters, demonstrating the versatility of dual-sulfonyl systems in accessing complex molecular architectures. Additionally, computational studies have elucidated the role of sulfonyl groups in stabilizing transition states during cycloadditions, providing a roadmap for rational design.

In antiviral research, dual-sulfonyl spirocyclic compounds have shown remarkable potency. For example, derivatives featuring p-nitrophenyl or naphthyl sulfonyl groups exhibited EC~50~ values below 2 μM against tick-borne encephalitis and West Nile viruses. These results highlight the potential of dual-sulfonyl motifs in combating RNA viruses, leveraging their ability to disrupt viral replication machinery.

Properties

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O7S3/c22-30(23,15-3-4-16-17(14-15)27-12-11-26-16)20-7-5-19(6-8-20)21(9-10-28-19)31(24,25)18-2-1-13-29-18/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIJPNRBWXDEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule notable for its unique structural features and potential biological activities. The presence of a spirocyclic framework combined with sulfonamide functionalities suggests diverse pharmacological applications. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and related case studies.

Structural Characteristics

The compound comprises several key structural components:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for various pharmacological properties.
  • Sulfonamide groups : Typically associated with antibacterial and antitumor activities.
  • Spirocyclic framework : Enhances molecular complexity and biological reactivity.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the Dihydrobenzo[b][1,4]dioxin Moiety : Starting from 2,3-dihydroxybenzoic acid.
  • Sulfonylation : Using sulfonyl chlorides to introduce sulfonamide groups.
  • Cyclization : To form the spirocyclic structure through appropriate amine reactions.

Biological Activity

The biological activities associated with this compound are primarily derived from its structural features:

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties. For instance:

Compound NameStructural FeaturesBiological Activity
2,3-Dihydrobenzo[b][1,4]dioxinContains the dioxin moietyAntimicrobial activity
Sulfonamide derivativesIncludes sulfonamide functionalityAntibacterial properties
Triazole-based compoundsSimilar spirocyclic structureAntifungal activity

Antiviral Activity

Research indicates that compounds with sulfonamide groups exhibit antiviral effects against various viruses. For example, studies on related compounds have shown efficacy against tick-borne encephalitis (TBEV) and West Nile virus (WNV) .

Antitumor Activity

The spirocyclic structure has been linked to anticancer activity in several studies:

  • Mechanism of Action : Compounds similar to this compound have been shown to interact with tubulin and inhibit cell proliferation in cancer cell lines .

Case Studies

Several studies have documented the biological activities of structurally related compounds:

  • Antidepressant Effects : A study on 2,3-dihydrobenzo[b][1,4]dioxin derivatives found high binding affinities at the 5-HT1A receptor, indicating potential antidepressant-like effects .
  • Antiviral Efficacy : A series of bis(sulfonyl)amino isoxazolines demonstrated significant antiviral activity against flavivirus infections .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds derived from the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant antitumor activity. For instance, derivatives similar to 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane have been studied as activators of the pyruvate kinase M2 (PKM2) enzyme, which plays a crucial role in tumor metabolism . The optimization of these compounds has led to the identification of potent PKM2 activators that may enhance cancer cell apoptosis.

Enzyme Inhibition
The compound's sulfonamide and spirocyclic structures suggest potential as enzyme inhibitors. A study on related sulfonamide compounds demonstrated their efficacy against various enzymes linked to metabolic disorders and neurodegenerative diseases . The sulfonyl groups are known to interact favorably with active sites of target enzymes, thereby inhibiting their function.

Antiviral Applications

Inhibition of Viral Replication
Recent investigations into compounds with similar structural features have shown promising antiviral properties against flaviviruses such as West Nile Virus (WNV) and Tick-Borne Encephalitis Virus (TBEV). The antiviral activity was assessed using plaque reduction assays, where compounds demonstrated effective inhibition of viral replication at micromolar concentrations . The introduction of lipophilic substituents in the sulfonyl moiety was found to enhance the antiviral potency significantly.

Structural Insights and Synthesis

The synthesis of this compound involves several steps that include the formation of the spirocyclic framework and the introduction of sulfonyl groups. The synthetic pathway typically involves the reaction of thiophenes and benzo[dioxin] derivatives under controlled conditions to yield the target compound .

  • PKM2 Activators : A series of compounds based on the 2,3-dihydrobenzo[b][1,4]dioxin structure were evaluated for their ability to activate PKM2 in tumor cells. Results indicated a correlation between structural modifications and increased activation efficiency .
  • Antiviral Agents : In a study focusing on flavivirus inhibition, derivatives similar to this compound were tested for their ability to reduce viral loads in infected cell cultures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of diazaspiro derivatives with sulfonyl substituents.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Substituents
8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₂₀H₂₁N₂O₇S₂ 497.52* 1-oxa-4,8-diazaspiro[4.5]decane -SO₂-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl), -SO₂-(thiophen-2-yl)
8-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one oxalate C₂₅H₂₈N₂O₇S 500.57 1-thia-4,8-diazaspiro[4.5]decan-3-one -CH₂-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl), -methyl, -phenyl, oxalate counterion

*Note: The molar mass of the target compound is calculated based on its inferred molecular formula (C₂₀H₂₁N₂O₇S₂).

Key Observations:

Core Structure : The target compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, whereas the analog from has a 1-thia-4,8-diazaspiro[4.5]decan-3-one core, replacing oxygen with sulfur and introducing a ketone group.

Substituents: The target compound’s sulfonyl groups contrast with the methyl, phenyl, and oxalate substituents in the analog.

Molecular Weight : Both compounds have similar molar masses (~497–500 g/mol), but the analog’s oxalate counterion contributes to its higher mass.

Spectroscopic and Analytical Comparisons

While spectroscopic data for the target compound is unavailable in the provided evidence, analogs such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () highlight methodologies for characterization. For instance:

  • 1H/13C NMR : Used to confirm hydrogen and carbon environments in complex heterocycles .
  • IR Spectroscopy : Detects functional groups like sulfonyl (S=O stretching ~1350–1150 cm⁻¹) .
  • HRMS : Validates molecular mass with high precision .

These techniques are applicable to the target compound for structural verification and purity assessment.

Q & A

Q. What are the optimal synthetic routes for preparing 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?

Synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core followed by sulfonylation. For example:

  • Step 1 : Construct the 1-oxa-4,8-diazaspiro[4.5]decane backbone via cyclization of appropriate precursors under basic conditions.
  • Step 2 : Introduce sulfonyl groups using sulfonyl chlorides (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride and thiophene-2-sulfonyl chloride) in dichloromethane with triethylamine as a base. Reaction monitoring via TLC and purification by silica column chromatography (eluent: CH₂Cl₂/MeOH 9:1) are critical .

Q. How can the compound’s purity and structural integrity be validated?

Use a combination of analytical techniques:

  • Chromatography : High-performance liquid chromatography (HPLC) with Chromolith® or Purospher® columns for high-resolution separation .
  • Spectroscopy : NMR (¹H, ¹³C) to confirm substituent positions, and LC-MS to verify molecular weight.
  • Elemental analysis to ensure stoichiometric consistency. Cross-reference spectral data with synthesized analogs (e.g., spirocyclic sulfonamides in ).

Q. What methodologies are recommended for assessing solubility and stability in preclinical studies?

  • Solubility : Use shake-flask methods with buffers (pH 1–7.4) and quantify via UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under thermal (40–60°C), hydrolytic (acidic/alkaline conditions), and photolytic stress. Monitor degradation products using LC-MS .

Q. How should researchers design preliminary bioactivity screens for this compound?

Adopt a tiered approach:

  • In vitro assays : Test against target enzymes (e.g., kinases, phosphatases) using fluorescence-based activity assays.
  • Cell-based models : Evaluate cytotoxicity and membrane permeability in human cell lines (e.g., HEK293) with ATP quantification or live-cell imaging .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Derivatization : Synthesize analogs by modifying sulfonyl groups (e.g., replacing thiophene with other heterocycles) or altering the spirocyclic core. Use triethylamine-mediated coupling reactions for controlled substitutions .
  • Computational modeling : Perform docking studies to predict binding affinities to target proteins (e.g., kinases). Validate predictions with IC₅₀ measurements in enzymatic assays .

Q. How can conflicting data from in vitro vs. in vivo efficacy studies be resolved?

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS. Compare tissue distribution patterns in rodent models.
  • Mechanistic studies : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions. Cross-reference results with environmental fate studies (e.g., abiotic/biotic transformations in ).

Q. What experimental designs minimize bias in evaluating the compound’s therapeutic potential?

  • Randomized block designs : Assign treatments randomly within blocks to control for confounding variables (e.g., biological replicates) .
  • Blinded analysis : Ensure data quantification (e.g., tumor volume, enzyme activity) is performed by researchers unaware of treatment groups.
  • Dose-response validation : Use Hill slope analysis to confirm potency across multiple concentrations .

Q. How can environmental impacts of this compound be assessed during development?

  • Environmental fate studies : Investigate degradation pathways (hydrolysis, photolysis) and bioaccumulation potential using OECD guidelines.
  • Ecotoxicity screening : Test acute toxicity in model organisms (e.g., Daphnia magna) and chronic effects on microbial communities .

Methodological Notes

  • Safety : Handle sulfonyl chlorides and intermediates in fume hoods with PPE. Follow SARA 302/313 protocols for waste disposal .
  • Data interpretation : Align findings with theoretical frameworks (e.g., QSAR models) to contextualize mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.